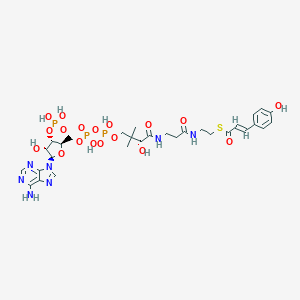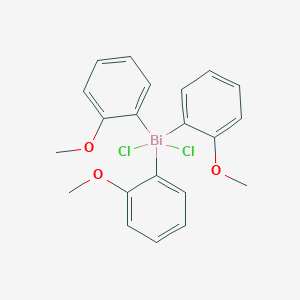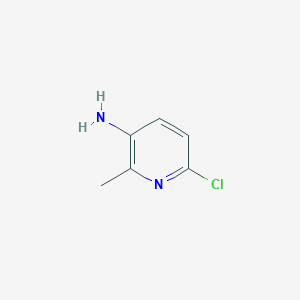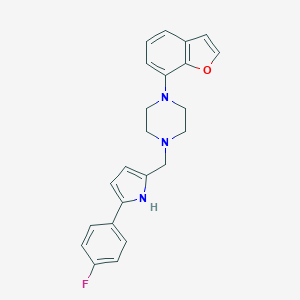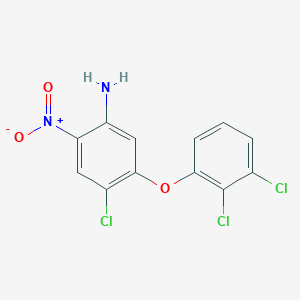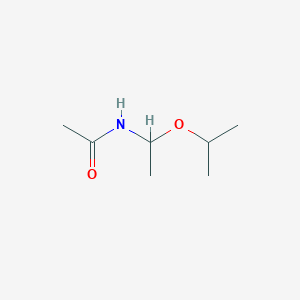
N-(1-Isopropoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide derivatives, including compounds similar to N-(1-Isopropoxyethyl)acetamide, are of significant interest in various fields of chemistry due to their versatile properties and applications. These compounds are often studied for their synthesis methods, molecular structures, chemical reactions, physical and chemical properties.
Synthesis Analysis
The synthesis of acetamide derivatives typically involves multi-step chemical reactions including acetylation, esterification, and ester interchange steps. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide synthesis involves acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange to yield the desired compound (Zhou & Shu, 2002).
Molecular Structure Analysis
Molecular structure analysis, often conducted through X-ray diffraction and NMR spectroscopy, reveals the configuration and spatial arrangement of atoms within the molecule. Studies have investigated the structure of acetamide derivatives, providing insights into their molecular geometry, bond lengths, and angles, which are crucial for understanding their chemical behavior (Kimura & Aoki, 1953).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, such as silylation, that modify their structure and enhance their reactivity or stability. For example, the silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of new compounds with distinct properties, investigated through NMR, FTIR spectroscopy, and DFT methods (Nikonov et al., 2016).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting and boiling points, solubility, and crystalline structure, are essential for their application in various domains. These properties are influenced by the molecular structure and can be determined using techniques like electron diffraction and crystallography (Matias, Jeffrey, & Ruble, 1988).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the functional application of acetamide derivatives. Studies often focus on understanding these properties through experimental and computational methods to predict the behavior of these compounds in chemical processes (Pukhalskaya et al., 2010).
科学的研究の応用
- Specific Scientific Field: This compound is used in the field of pharmaceuticals, specifically in the analysis of acetamide content in drug substances .
- Summary of the Application: Acetamide is a potential genotoxic impurity that should be controlled in drug substances based on daily dosage level . It forms from base-contaminated acetonitrile and is a by-product of some drug substances . The compound “N-(1-Isopropoxyethyl)acetamide” is used in the analysis of acetamide content in these substances .
- Methods of Application or Experimental Procedures: The available methods for determining acetamide in drug substances and water samples were determined by GC-MS using an internal standard with critical procedures . These developed and validated methods can assist in evaluating the reaction between acetonitrile and different bases and also determine trace level acetamide in drug substances .
- Summary of Results or Outcomes: The validation study was performed for all TTC limits. The % RSD for precision at 600, 60, 20, 10 and 2.5 ppm was <15%. The % recovery at all TTC level was in between the 70 and 130%. Solution stability study was performed up to the 24 h. At 2.5 ppm, the results were <15% variation from the initial value .
Safety And Hazards
N-(1-Isopropoxyethyl)acetamide is classified as a combustible liquid . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling this chemical . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
将来の方向性
特性
IUPAC Name |
N-(1-propan-2-yloxyethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)10-7(4)8-6(3)9/h5,7H,1-4H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMLTXLDRDSMGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557390 |
Source


|
| Record name | N-{1-[(Propan-2-yl)oxy]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Isopropoxyethyl)acetamide | |
CAS RN |
115910-75-3 |
Source


|
| Record name | N-{1-[(Propan-2-yl)oxy]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


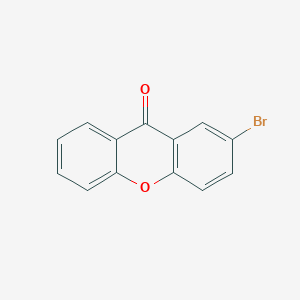
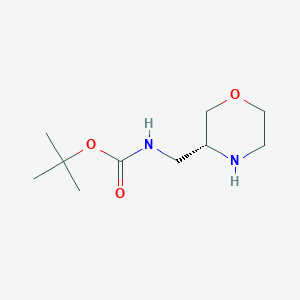
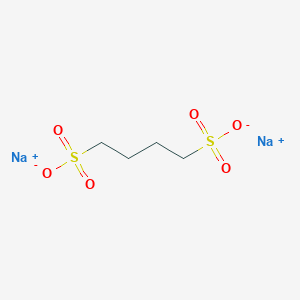
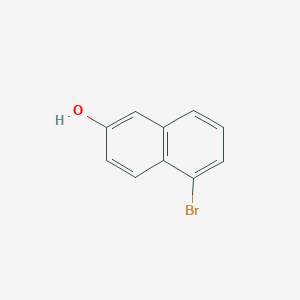
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester](/img/structure/B48035.png)
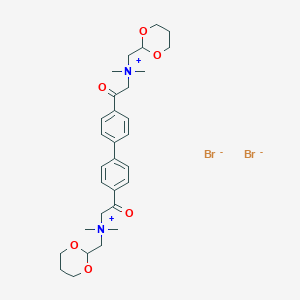
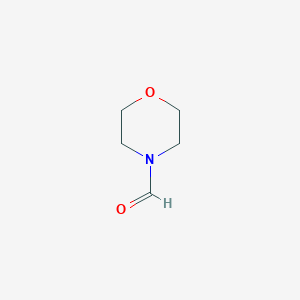
![Furo[3,2-b]pyridine-3-carboxamide](/img/structure/B48040.png)
